
2-Methyl-5-(pyrimidin-5-YL)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methyl-5-(pyrimidin-5-YL)aniline is a useful research compound. Its molecular formula is C11H11N3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Methyl-5-(pyrimidin-5-YL)aniline, and what factors influence reaction efficiency?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. For example, coupling 2-methyl-5-bromoaniline with pyrimidin-5-ylboronic acid under mild conditions (e.g., Pd(PPh₃)₄ catalyst, Na₂CO₃ base, and THF/water solvent) is a viable route . Reaction efficiency depends on catalyst loading, solvent polarity, and temperature. Impurities in boronic acids or halide precursors may reduce yields, necessitating rigorous purification.
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : X-ray crystallography (using SHELXL ) provides precise bond lengths and angles. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry, with pyrimidine protons typically appearing as singlet(s) in aromatic regions. Mass spectrometry validates molecular weight, while IR spectroscopy identifies functional groups like NH₂ .
Q. What analytical techniques are used to assess purity and stability?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity (>95% typically required for research). Stability studies under varying pH, temperature, and light exposure use accelerated degradation tests monitored via LC-MS. Thermal gravimetric analysis (TGA) assesses decomposition profiles .
Advanced Research Questions
Q. How can regioselectivity in C-H functionalization be optimized using this compound as a directing group?
- Methodological Answer : The pyrimidine ring acts as a transient directing group (TDG) for meta-selective C-H activation. For example, in palladium-catalyzed reactions, coordinating the pyrimidine nitrogen to Pd(II) directs functionalization to the meta-position of the aniline moiety. Solvent choice (e.g., DMF vs. DCE) and additives (e.g., AgOAc) modulate selectivity . Computational modeling (DFT) predicts coordination geometries and electronic effects .
Q. What strategies resolve contradictions in reported biological activities of derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, incubation times) or compound purity. Systematic comparisons using standardized protocols (e.g., IC₅₀ assays in triplicate) and structural analogs (Table 1) clarify structure-activity relationships. For instance, fluorine substituents enhance metabolic stability but may reduce solubility, affecting apparent activity .
Table 1 : Structural Analogs and Key Properties
Compound | Substituents | Bioactivity (IC₅₀, nM) | LogP |
---|---|---|---|
This compound | Pyrimidine, CH₃ | 120 ± 15 (Kinase X) | 2.1 |
2,4-Difluoro analog | Pyrimidine, 2F, 4F | 85 ± 10 (Kinase X) | 2.8 |
Thiophene analog | Thiophene, CH₃ | >1000 (Kinase X) | 3.2 |
Q. How do steric and electronic effects of the pyrimidine ring influence reactivity in cross-coupling reactions?
- Methodological Answer : The pyrimidine’s electron-withdrawing nature polarizes the aromatic ring, accelerating oxidative addition in Pd-catalyzed reactions. Steric hindrance from the methyl group may slow transmetallation. Kinetic studies (e.g., variable-temperature NMR) and Hammett plots quantify these effects. Substituent tuning (e.g., replacing CH₃ with OCH₃) adjusts electronic density .
Q. What computational tools predict binding modes of this compound with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with proteins. For example, the compound’s NH₂ group forms hydrogen bonds with kinase active sites, while the pyrimidine π-stacks with aromatic residues. Free energy perturbation (FEP) calculations refine binding affinity predictions .
Q. How are crystallization conditions optimized for X-ray studies of derivatives?
- Methodological Answer : High-throughput screening (HTS) with 96-well plates tests solvent combinations (e.g., ethanol/water, DMSO/hexanes). SHELXD automates space-group determination, while SHELXL refines structures against twinned data. Cryocooling (100 K) minimizes radiation damage for sensitive crystals.
Q. Data Contradiction Analysis
Q. Conflicting reports on synthetic yields: How to troubleshoot?
- Methodological Answer : Variations may stem from trace moisture (deactivating catalysts) or oxygen (causing Pd black formation). Replicate reactions under inert atmosphere (N₂/Ar) with rigorously dried solvents. Monitor reaction progress via TLC or in-situ IR. Compare yields across multiple batches and precursors .
Q. Divergent biological activity in similar analogs: Mechanistic insights?
- Methodological Answer : Differences in cell permeability (e.g., logP variations) or off-target effects (e.g., CYP inhibition) may explain discrepancies. Use isothermal titration calorimetry (ITC) to measure binding constants and SPR (surface plasmon resonance) for kinetic profiling. Metabolite identification (LC-HRMS) rules out degradation artifacts .
Properties
Molecular Formula |
C11H11N3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-methyl-5-pyrimidin-5-ylaniline |
InChI |
InChI=1S/C11H11N3/c1-8-2-3-9(4-11(8)12)10-5-13-7-14-6-10/h2-7H,12H2,1H3 |
InChI Key |
HXYBSPXJXQTWSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=CN=C2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.